NBDHEX

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

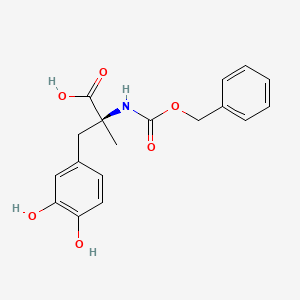

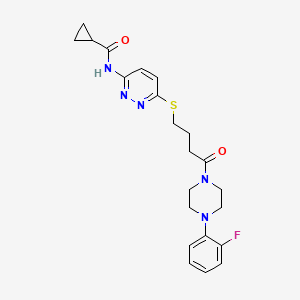

6-(7-硝基-2,1,3-苯并噁二唑-4-基硫)己醇,通常被称为NBDHEX,是一种以其对谷胱甘肽S-转移酶P1-1 (GSTP1-1)的强抑制活性而闻名的化合物。 该化合物因其对各种癌细胞的细胞毒性以及作为抗癌剂的潜力而引起了广泛关注 .

作用机制

6-(7-硝基-2,1,3-苯并噁二唑-4-基硫)己醇的主要作用机制与其对谷胱甘肽S-转移酶P1-1 (GSTP1-1) 的抑制有关。这种抑制破坏了癌细胞的解毒过程,导致有毒化合物的积累并诱导细胞凋亡。 该化合物在GSTP1-1的活性位点与谷胱甘肽形成稳定的复合物,从而抑制其酶活性 .

生化分析

Biochemical Properties

NBDHEX plays a crucial role in biochemical reactions, particularly in the inhibition of GSTs catalytic activity . It interacts with the enzyme GSTP1-1, disrupting its function and leading to the death of tumor cells . This interaction is not a substrate for the multidrug resistance-associated protein 1 (MRP1), a specific export pump .

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It influences cell function by triggering apoptosis in several tumor cell lines . Moreover, it impacts cell signaling pathways, specifically associated with c-Jun NH2-terminal kinase and c-Jun activation . It also influences gene expression and cellular metabolism, particularly through the oxidation of glutathione and activation of p38 MAPK .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically with GSTP1-1 . It inhibits the catalytic activity of GSTs, thereby disrupting the interaction between GSTP1-1 and key signaling effectors . This leads to changes in gene expression and triggers apoptosis in tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound triggers two different types of cell death: a caspase-dependent apoptosis in certain cells and a necrotic phenotype in others . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the detoxification of xenobiotics. It interacts with the enzyme GSTP1-1, which is involved in the conjugation of glutathione (GSH) with carcinogens, drugs, toxins, as well as products of oxidative stress .

准备方法

合成路线和反应条件

6-(7-硝基-2,1,3-苯并噁二唑-4-基硫)己醇的合成涉及在特定条件下将7-硝基-2,1,3-苯并噁二唑与己硫醇反应。 该反应通常需要诸如二甲基亚砜 (DMSO) 的溶剂和诸如碳酸钾的碱来促进亲核取代反应 .

工业生产方法

虽然工业生产方法的详细资料尚未得到广泛的记载,但6-(7-硝基-2,1,3-苯并噁二唑-4-基硫)己醇的大规模合成可能涉及优化反应条件以确保高产率和纯度。 这可能包括使用连续流反应器和先进的纯化技术 .

化学反应分析

反应类型

6-(7-硝基-2,1,3-苯并噁二唑-4-基硫)己醇经历了几种类型的化学反应,包括:

氧化: 硝基可以在特定条件下被还原为氨基。

取代: 硫醇基团可以参与亲核取代反应.

常用试剂和条件

氧化: 常用试剂包括过氧化氢或其他氧化剂。

取代: 诸如烷基卤化物的试剂可用于亲核取代反应.

主要形成的产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,硝基的还原将产生氨基衍生物,而取代反应可能会产生各种烷基化产物 .

科学研究应用

6-(7-硝基-2,1,3-苯并噁二唑-4-基硫)己醇具有广泛的科学研究应用:

化学: 用作研究酶动力学和相互作用的探针。

生物学: 研究其对细胞过程的影响及其作为治疗剂的潜力。

医学: 探索其抗癌特性,尤其是在靶向耐药性癌细胞方面。

工业: 在开发新的药物和化学探针方面具有潜在应用 .

相似化合物的比较

6-(7-硝基-2,1,3-苯并噁二唑-4-基硫)己醇在对GSTP1-1的强抑制作用及其诱导癌细胞凋亡的能力方面是独特的。类似的化合物包括:

6-(7-硝基-2,1,3-苯并噁二唑-4-基硫)己酸: 6-(7-硝基-2,1,3-苯并噁二唑-4-基硫)己醇的代谢物,具有类似的抑制特性。

MC2752和MC2753: 6-(7-硝基-2,1,3-苯并噁二唑-4-基硫)己醇的类似物,对其抑制效果进行了修改

属性

IUPAC Name |

6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]hexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c16-7-3-1-2-4-8-20-10-6-5-9(15(17)18)11-12(10)14-19-13-11/h5-6,16H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXYYAZGELLKDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)SCCCCCCO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: NBDHEX is a potent inhibitor of glutathione S-transferases (GSTs), particularly GSTP1-1. [, , , ] It binds to the H-site of GSTs and forms a σ-complex with glutathione (GSH) at the C-4 position of its benzoxadiazole ring. [] This complex is tightly bound to the active site of GSTP1-1 and GSTM2-2, leading to enzyme inhibition. [] This inhibition disrupts the interaction between GSTP1-1 and key signaling molecules like c-Jun N-terminal kinase (JNK), leading to JNK activation and apoptosis. [, , ]

ANone: The provided research does not directly address material compatibility or stability under diverse conditions beyond biological contexts.

A: this compound is not known to possess catalytic properties. Its primary function is as an inhibitor of GSTs. [, , , ]

A: Yes, docking studies have been conducted to predict the binding mode of this compound and its derivatives to the active site of GSTs. These studies have provided insights into the structural basis for the compound's inhibitory activity and selectivity. [, , ]

ANone: Studies on this compound analogues revealed several key SAR points:

- Hydroxyl group: The hydroxyl group in the alkyl chain is crucial for water solubility and can be modified to modulate this property. [, ]

- Alkyl chain length and substituents: The length and substituents on the alkyl chain at the C4 position of the NBD scaffold influence water solubility, GST isoform selectivity, and cytotoxic activity. [, ] For example, incorporating oxygen atoms into the chain enhances water solubility, while aromatic substituents tend to reduce cytotoxicity. [, ]

- Nitro group: Replacing the nitro group with a sulfonic group drastically reduces the compound's ability to inhibit GSTP1-1, highlighting the importance of the nitro group for its activity. []

- Hydrophobic moieties: Introducing hydrophobic moieties in the side chain can confer unique properties, such as reduced dependence on GSH for disrupting the interaction between GSTP1-1 and TRAF2 and enhanced stability against GSH conjugation. []

A: While specific stability data is limited in the provided articles, this compound analogues with improved water solubility have been developed. [, ] Introducing oxygen atoms within the hydroxy-containing alkyl chain significantly enhances water solubility without affecting reactivity with GSH. [] Additionally, the development of a prodrug, RK-296, aims to enable biothiol-activated release of this compound, potentially improving its targeting and reducing off-target effects. []

ANone: The provided research focuses primarily on the compound's biological activity and mechanisms. Information regarding SHE regulations is not discussed.

A: this compound exhibits promising in vivo activity against melanoma xenografts. [, ] An analogue, MC3181, demonstrated good oral bioavailability and significant antitumor activity against BRAF-mutant xenografts with minimal toxicity in mice. [] this compound undergoes glucuronidation and microsomal oxidation in human, mouse, and rat liver cells, with species and sex-related differences observed in metabolism. []

A: this compound demonstrates potent in vitro cytotoxic activity against various cancer cell lines, including melanoma, osteosarcoma, and leukemia, with IC50 values in the micromolar or submicromolar range. [, , , , , , , , , , ] This activity is linked to its ability to inhibit GSTP1-1 and induce apoptosis. [, , , , , , , , , , ] In vivo studies using mouse xenograft models have confirmed this compound's antitumor activity, particularly against melanoma and Ewing sarcoma. [, , , ] Additionally, this compound demonstrated synergistic effects with other chemotherapeutic agents like temozolomide and cisplatin in preclinical models. [, ]

A: While the provided articles do not extensively address this compound resistance mechanisms, one study suggests that lower GSTP1-1 levels in MDR1-expressing leukemia cells may contribute to their increased sensitivity to this compound. [] This suggests that GSTP1-1 expression levels could influence this compound sensitivity.

A: The development of the biothiol-activatable prodrug RK-296 represents a promising approach for targeted this compound delivery. [] By exploiting the elevated levels of biothiols in cancer cells, this prodrug aims to release this compound specifically within the tumor microenvironment, potentially enhancing its therapeutic index.

ANone: The research articles mention the use of various analytical techniques for studying this compound, including:

- High-performance liquid chromatography (HPLC): Used to assess the metabolic stability of this compound and its analogues. [, ]

- Liquid chromatography coupled with diode array detection and tandem mass spectrometry (LC-DAD-MS/MS): Employed for identifying and quantifying this compound and its metabolites in biological samples. [, ]

- Nuclear magnetic resonance (NMR): Utilized for structural confirmation of this compound metabolites, specifically its glucuronide conjugate. []

- Spectroscopic methods: Employed to investigate the interaction of this compound with GSTs and characterize its mechanism of action. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2805556.png)

![5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2805558.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2805561.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2805562.png)

![Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2805567.png)

![N-[(2-methoxyphenyl)methyl]-8-methyl-1-benzoxepine-4-carboxamide](/img/structure/B2805569.png)

![1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B2805572.png)

![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-ethyl-N-phenylacetamide](/img/structure/B2805573.png)